Essentiality of the 2-Chloro Group for Antirhinovirus Activity
In the 9-benzylpurine series, the presence of a 2-chloro substituent is a critical activity switch. The unsubstituted 9-benzylpurines exhibit weak antirhinovirus activity (serotype 1B), whereas the introduction of a 2-chloro group leads to a substantial increase in potency [1]. The target compound, possessing this essential 2-chloro motif, is therefore prioritized over 2-unsubstituted analogs as a starting point for antiviral optimization.
| Evidence Dimension | Antiviral Potency (Rhinovirus 1B) |
|---|---|
| Target Compound Data | Class-level: Potent inhibitor due to presence of 2-chloro group [1] |
| Comparator Or Baseline | 9-Benzylpurines without 2-chloro substituent |
| Quantified Difference | The 2-chloro substituent results in a 'substantial increase in antiviral activity' from a baseline of weak activity [1]. |
| Conditions | In vitro antiviral assay against rhinovirus serotype 1B. |
Why This Matters
This establishes the 2-chloro group as a non-negotiable structural feature for activity in this series, making the target compound a necessary, validated intermediate.
- [1] Kelley, J. L., Linn, J. A., & Selway, J. W. (1990). Antirhinovirus activity of 6-anilino-9-benzyl-2-chloro-9H-purines. Journal of Medicinal Chemistry, 33(5), 1360-1363. View Source
